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Compound of Interest

Compound Name: (2S,4R)-DS89002333

Cat. No.: B15543442 Get Quote

This guide provides a detailed comparison of the selectivity of the novel inhibitor (2S,4R)-
DS89002333 for Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA), also

known as PKA. The data presented herein is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of targeting PRKACA,

particularly in the context of cancers like fibrolamellar hepatocellular carcinoma (FL-HCC).

(2S,4R)-DS89002333, also referred to as DS89002333, has emerged as a potent and orally

active inhibitor of PRKACA.[1][2][3] Its development is driven by the discovery that the fusion

gene DNAJB1-PRKACA is a key driver in most FL-HCC cases, making PRKACA's kinase

activity a critical therapeutic target.[3]

Quantitative Comparison of PRKACA Inhibitor
Selectivity
The selectivity of a kinase inhibitor is paramount to its clinical utility, minimizing off-target

effects. The following table summarizes the inhibitory activity (IC50) of (2S,4R)-DS89002333
and other known PRKACA inhibitors against PRKACA and other related kinases. Lower IC50

values indicate higher potency.
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Inhibitor
Target
Kinase

IC50 (nM)
Off-Target
Kinase

IC50 (nM)
Selectivity
(Fold)

(2S,4R)-

DS89002333
PRKACA 0.3[1][2] - - -

DS01080522 PRKACA 0.8[4] - - -

BLU2864 PRKACA 0.3[5] ROCK2 12.7[5] 42x

AKT1 2120[5] 7067x

AKT2 4910[5] 16367x

AKT3 475[5] 1583x

BLU0588 PRKACA 1.0[5] ROCK2 83.1[5] 83x

AKT1 1540[5] 1540x

AKT2 3780[5] 3780x

AKT3 397[5] 397x

Aplithianine A J-PKAcα 990[6] - - -

Wild-type

PKAcα
84[6] PKG1α ~11-90[6] -

H-89 PKA -
Multiple

Kinases
- Broad

Note: J-PKAcα refers to the DNAJB1-PRKACA fusion protein. Selectivity fold is calculated as

IC50 (Off-Target) / IC50 (Target).

PRKACA Signaling Pathway
PRKACA is a key component of the cyclic AMP (cAMP) signaling pathway, which regulates a

multitude of cellular processes including gene expression and metabolism.[7] Upon binding of

cAMP, the inactive PKA holoenzyme releases its active catalytic subunits (PRKACA). The

active PRKACA then phosphorylates various downstream substrates, a prominent one being
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the cAMP response element-binding protein (CREB).[7] The phosphorylation of CREB is a

widely used marker for intracellular PRKACA activity.[1][4]
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Caption: PRKACA signaling pathway leading to CREB phosphorylation.

Detailed Experimental Protocols
The validation of (2S,4R)-DS89002333's selectivity involves both biochemical and cell-based

assays.

Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the direct inhibitory effect of a compound on the kinase's catalytic activity.

Objective: To determine the IC50 value of an inhibitor against purified PRKACA enzyme.

Principle: A biotinylated peptide substrate, derived from CREB, is used by the PRKACA

holoenzyme.[6][7] The extent of phosphorylation is measured using an antibody specific to

the phosphorylated substrate in an ELISA format.

Protocol Steps:

A 384-well plate is coated with a reagent that binds the biotinylated peptide substrate (e.g.,

streptavidin).
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The kinase reaction is initiated by adding a solution containing the PRKACA holoenzyme

(e.g., 0.75 nM J-PKAcα), the biotinylated CREB peptide substrate (e.g., 50 µM), ATP (e.g.,

50 µM), cAMP (e.g., 1 µM), and varying concentrations of the test inhibitor (e.g., (2S,4R)-
DS89002333).[6]

The reaction proceeds for a set time (e.g., 45 minutes) at a controlled temperature.[6]

The reaction is stopped by adding a quenching buffer, such as EDTA.[6]

The plate is washed to remove unbound reagents.

A primary antibody that specifically recognizes the phosphorylated form of the substrate

peptide is added.

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., HRP)

is added.

A chromogenic or fluorogenic substrate for the enzyme is added, and the signal is

measured using a plate reader.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[5]

Cell-Based PRKACA Activity Assay (Western Blot)
This assay measures the inhibitor's ability to block PRKACA activity within a cellular context.

Objective: To determine the cellular IC50 by measuring the phosphorylation of a known

PRKACA substrate, CREB.[1]

Principle: Cells are treated with the inhibitor, and the level of phosphorylated CREB (pCREB)

is quantified relative to the total amount of CREB protein using Western blotting.

Protocol Steps:

Cells (e.g., NIH/3T3) are cultured in appropriate media and seeded in multi-well plates.[1]
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Cells are treated with a range of concentrations of the test inhibitor (e.g., 0.001 to 10 µM)

for a specific duration (e.g., 30 minutes).[1]

For some cell lines, PKA may be activated with an agent like forskolin to stimulate cAMP

production.[5]

Following treatment, cells are lysed to extract total protein.

Protein concentration is determined for each lysate to ensure equal loading.

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g.,

PVDF).

The membrane is incubated with a primary antibody specific for phosphorylated CREB

(pCREB).

The membrane is then incubated with a secondary antibody conjugated to HRP.

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

The membrane is stripped and re-probed with an antibody for total CREB to serve as a

loading control.

Band intensities are quantified, and the ratio of pCREB to total CREB is calculated. The

cellular IC50 is determined from the dose-response curve.[4]

Experimental Workflow for Selectivity Profiling
To comprehensively assess inhibitor selectivity, compounds are typically screened against a

large panel of kinases. This provides a broader understanding of potential off-target activities.
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Caption: General workflow for assessing kinase inhibitor selectivity.
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In summary, (2S,4R)-DS89002333 is a highly potent inhibitor of PRKACA. Comparative data

with other inhibitors like BLU0588 and BLU2864 demonstrates a favorable trend of high

selectivity against related AGC family kinases. The experimental protocols and workflows

described provide a robust framework for the continued evaluation and validation of this and

other PRKACA inhibitors for therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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